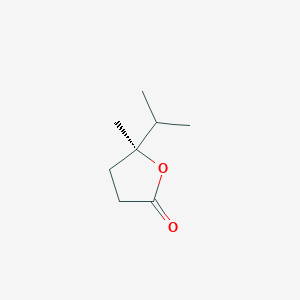
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- is a chiral lactone compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a furanone ring with a methyl and isopropyl group attached, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of starting materials such as 4-hydroxy-2-pentanone and isobutyraldehyde, which undergo a cyclization reaction in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated lactones.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.
Industry: It is used in the production of flavors and fragrances due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism by which 2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic pathways. Its unique structure allows it to fit into enzyme active sites, leading to changes in enzyme conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, dihydro-5-methyl-: This compound lacks the isopropyl group, making it less sterically hindered.
2(3H)-Furanone, dihydro-5-ethyl-5-(1-methylethyl)-: This compound has an ethyl group instead of a methyl group, altering its chemical properties.
Uniqueness
2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups
Propriétés
Numéro CAS |
60646-31-3 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
(5S)-5-methyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(3)5-4-7(9)10-8/h6H,4-5H2,1-3H3/t8-/m0/s1 |
Clé InChI |
SRIXAYZRZQIECO-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)[C@@]1(CCC(=O)O1)C |
SMILES canonique |
CC(C)C1(CCC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)
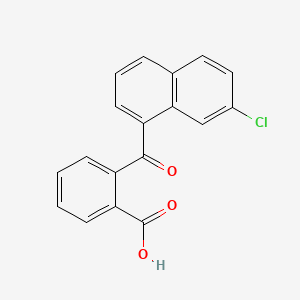
![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
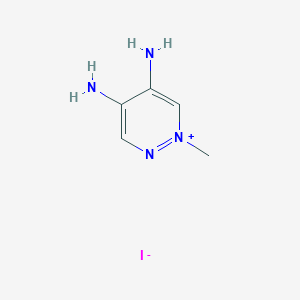
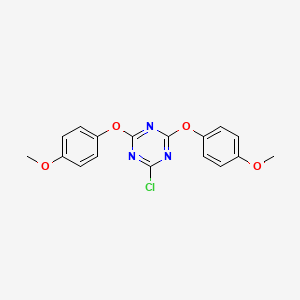
![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)


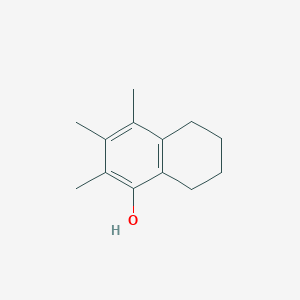
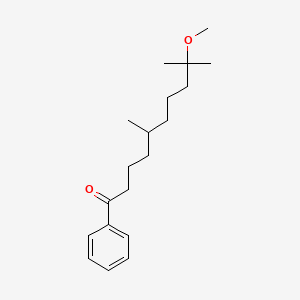


![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
